Spiro[4.5]decane, 7-hexadecyl-
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Overview
Description
7-Hexadecylspiro[4.5]decane is an organic compound with the molecular formula C26H50. It is characterized by a spiro structure, where a decane ring is fused with a hexadecyl chain at the seventh position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hexadecylspiro[4.5]decane typically involves the reaction of spiro[4.5]decane with a hexadecyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dimethylformamide (DMF), with sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base .
Industrial Production Methods: Industrial production of 7-Hexadecylspiro[4.5]decane may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common. Purification of the final product is typically achieved through distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Hexadecylspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield alkanes.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: NaOH, K2CO3, THF, DMF.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted spiro compounds.
Scientific Research Applications
7-Hexadecylspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spiro structures.
Biology: Investigated for its potential interactions with biological membranes and its role in lipid metabolism.
Medicine: Explored for its potential as a drug delivery agent due to its hydrophobic nature and ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique structural properties.
Mechanism of Action
The mechanism of action of 7-Hexadecylspiro[4.5]decane involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The spiro structure may also enable specific binding interactions with proteins, influencing their activity and stability .
Comparison with Similar Compounds
Spiro[4.5]decane: The parent compound without the hexadecyl chain.
7-Octadecylspiro[4.5]decane: Similar structure with an octadecyl chain instead of hexadecyl.
7-Dodecylspiro[4.5]decane: Similar structure with a dodecyl chain.
Uniqueness: 7-Hexadecylspiro[4.5]decane is unique due to its specific chain length, which influences its physical and chemical properties. The hexadecyl chain provides a balance between hydrophobicity and structural stability, making it suitable for various applications .
Properties
CAS No. |
2307-06-4 |
---|---|
Molecular Formula |
C26H50 |
Molecular Weight |
362.7 g/mol |
IUPAC Name |
9-hexadecylspiro[4.5]decane |
InChI |
InChI=1S/C26H50/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-20-18-23-26(24-25)21-16-17-22-26/h25H,2-24H2,1H3 |
InChI Key |
BNDDTWKJQMCKBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1CCCC2(C1)CCCC2 |
Origin of Product |
United States |
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